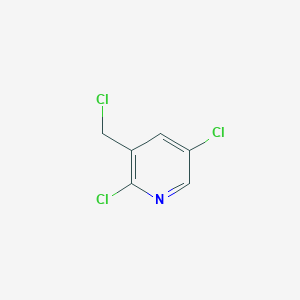

2,5-二氯-3-(氯甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dichloro-3-(chloromethyl)pyridine is a chlorinated pyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated pyridines and their synthesis, which can be relevant for understanding the properties and potential synthesis routes for 2,5-Dichloro-3-(chloromethyl)pyridine.

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives often involves starting with simpler pyridine compounds and introducing chloro groups through chlorination reactions. For example, the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a related compound, was achieved in ten steps starting from commercially available methyl 2-furoate, indicating a complex multi-step process to introduce chloro groups into the pyridine ring . Another synthesis approach for 3,5,6-trichloro-2-pyridinol started with pyridine and involved chlorination, reduction, and hydrolysis steps, achieving a high yield and purity of the desired product . These methods could potentially be adapted for the synthesis of 2,5-Dichloro-3-(chloromethyl)pyridine.

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is characterized by the presence of chloro substituents on the pyridine ring, which can significantly influence the electronic properties of the molecule. For instance, the crystal structures of various chloromethyl-pyridine derivatives have been reported, showing weak hydrogen-bonding interactions and providing detailed information on bond lengths and angles . These structural details are crucial for understanding the reactivity and interaction of these molecules with other chemical species.

Chemical Reactions Analysis

Chlorinated pyridines can undergo a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, chloromethyl-pyridine derivatives have been used to produce methylsulphinyl derivatives and complex with metals such as copper(II) . The presence of chloro groups can make the pyridine ring more reactive towards nucleophilic substitution reactions, which is a key consideration in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by the presence and position of chloro substituents. These properties include melting points, boiling points, solubility, and reactivity. For example, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine was achieved under mild conditions, and the structure was confirmed by spectroscopic methods, indicating the importance of careful control of reaction conditions to obtain the desired product with the correct physical and chemical properties . The review of the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine also highlights the significance of the chloro and fluorine substituents in determining the reactivity and usefulness of these compounds in applications such as pesticide development .

科学研究应用

农药前体和氟化合物的合成

陆新新(2006 年)讨论了 2,3-二氯-5-三氟甲基吡啶(一种相关的吡啶衍生物)的合成,强调了其在农药生产中的重要性。这突出了氯化吡啶在合成农业上重要的化合物中的作用 陆新新,2006.

有机合成进展

E. Marzi、A. Bigi 和 M. Schlosser(2001 年)对二氯吡啶(包括 2,5-二氯吡啶)的选择性功能化的研究展示了对这些化合物进行战略性操作以实现位点选择性反应,这对于开发复杂有机分子至关重要 E. Marzi、A. Bigi、M. Schlosser,2001.

配位化学和配体设计

对氯甲基吡啶衍生物的合成和晶体结构的研究(Sen Ma 等人,2018 年)探讨了它们在制造金属有机骨架 (MOF) 和配位配合物中的应用,这些配合物因其磁性、催化和结构特性而受到关注 Sen Ma 等人,2018.

催化和材料科学

M. F. Almassio、Myrian N. Sarimbalis 和 R. Garay(2005 年)关于改进双(氯甲基)芳烃单体的合成(包括 2,5-双(氯甲基)吡啶)的工作强调了这些化合物在开发具有增强性能的材料中的重要性 M. F. Almassio、Myrian N. Sarimbalis、R. Garay,2005.

具有潜在生物学应用的新型有机分子

R. Ziessel 和 C. Stroh(2003 年)报道的双荧光和磁性探针的创建展示了吡啶衍生物(包括氯甲基吡啶)在生物成像和诊断应用中的创新性使用 R. Ziessel、C. Stroh,2003.

作用机制

Target of Action

It’s known that many organic compounds containing fluorine have unique physicochemical properties that make them valuable in various industries .

Mode of Action

It’s worth noting that compounds like this can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups to palladium, followed by transmetalation with formally nucleophilic organic groups transferred from boron to palladium .

Biochemical Pathways

It’s known that many organic compounds containing fluorine have unique effects on the biological activities and physical properties of compounds .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds are thought to contribute to their biological activities .

生化分析

Biochemical Properties

It is known that chlorinated pyridine derivatives can participate in various biochemical reactions . They can undergo nucleophilic substitution and oxidation reactions at the benzylic position

Cellular Effects

It is known that the compound can cause chemical burns following direct contact with the skin . It is also suggested that it may not produce harmful health effects following skin contact, as classified using animal models .

Molecular Mechanism

It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation

Dosage Effects in Animal Models

It is suggested that skin contact with the compound is not thought to produce harmful health effects, as classified using animal models .

属性

IUPAC Name |

2,5-dichloro-3-(chloromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNCONDDGYVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)

![1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2537871.png)